Bis(4-bromophenyl)phosphine Oxide
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Overview
Description
Bis(4-bromophenyl)phosphine oxide is an organophosphorus compound with the molecular formula C18H13Br2OP It is characterized by the presence of two bromophenyl groups attached to a phosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-bromophenyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of 4-bromophenylmagnesium bromide with diethyl phosphonate in tetrahydrofuran (THF) at room temperature . The reaction proceeds through the formation of a Grignard reagent, which then reacts with the phosphonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromophenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with different substituents.
Reduction: Reduction reactions can convert the phosphine oxide to phosphine.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxides, while substitution reactions can produce a variety of substituted phosphine oxides.
Scientific Research Applications
Bis(4-bromophenyl)phosphine oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of biological systems where phosphine oxides play a role.
Mechanism of Action
The mechanism by which bis(4-bromophenyl)phosphine oxide exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the compound acts as an electron donor, facilitating the transfer of electrons to the oxidizing agent. In biological systems, it may interact with enzymes or other proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)phosphine oxide: Similar structure but with fluorine atoms instead of bromine.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Contains different substituents on the phenyl rings.
Uniqueness
Bis(4-bromophenyl)phosphine oxide is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific chemical reactions and applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C12H8Br2OP+ |
---|---|
Molecular Weight |
358.97 g/mol |
IUPAC Name |
bis(4-bromophenyl)-oxophosphanium |
InChI |
InChI=1S/C12H8Br2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H/q+1 |
InChI Key |
JBLNWSGQNNTQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[P+](=O)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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